Physicochemical Differentiation: Comparing LogP and Fsp3 with In-Class Analogs
N-propylazetidine-1-carboxamide exhibits a LogP of 0.07 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.857, as computed by PubChem [1]. This contrasts with other azetidine-1-carboxamide derivatives like 3-fluoro-N-(2-pyridin-2-ylethyl)azetidine-1-carboxamide, which has a higher predicted LogP of approximately 1.4 due to the addition of a fluorinated pyridyl-ethyl group [2]. The lower LogP of N-propylazetidine-1-carboxamide suggests superior aqueous solubility, a critical advantage for in vitro assays and oral bioavailability, while its high Fsp3 indicates a more three-dimensional, saturated character, often correlated with improved clinical success rates [REFS-1, REFS-3].
| Evidence Dimension | Partition Coefficient (LogP) and Carbon Saturation (Fsp3) |
|---|---|
| Target Compound Data | LogP = 0.07; Fsp3 = 0.857 [1] |
| Comparator Or Baseline | 3-fluoro-N-(2-pyridin-2-ylethyl)azetidine-1-carboxamide: LogP ~1.4 [2] |
| Quantified Difference | LogP difference: approximately +1.33 units for the comparator, indicating it is >20x more lipophilic at physiological pH [2]. |
| Conditions | Computed physicochemical properties (XLogP3, Fsp3) from authoritative public chemistry databases [1]. |
Why This Matters
The lower LogP and high Fsp3 of N-propylazetidine-1-carboxamide make it a more polar, soluble building block, ideal for generating leads with drug-like physicochemical space, avoiding the high lipophilicity associated with off-target toxicity and poor developability.
- [1] PubChem. N-propylazetidine-1-carboxamide. PubChem Compound Summary for CID 45084172. View Source
- [2] PubChem. 3-fluoro-N-(2-pyridin-2-ylethyl)azetidine-1-carboxamide. PubChem Compound Summary. View Source
- [3] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6. View Source
